molecular formula C11H14FNO B13541831 Cyclopropyl(5-fluoro-2-methoxyphenyl)methanamine

Cyclopropyl(5-fluoro-2-methoxyphenyl)methanamine

Cat. No.: B13541831
M. Wt: 195.23 g/mol
InChI Key: GLUHGARBBUHEIB-UHFFFAOYSA-N
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Description

Cyclopropyl(5-fluoro-2-methoxyphenyl)methanamine is a chemical compound with the molecular formula C11H14FNO It is characterized by the presence of a cyclopropyl group attached to a methanamine moiety, which is further substituted with a 5-fluoro-2-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(5-fluoro-2-methoxyphenyl)methanamine typically involves the reaction of cyclopropylamine with 5-fluoro-2-methoxybenzaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in an appropriate solvent like methanol or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(5-fluoro-2-methoxyphenyl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Cyclopropyl(5-fluoro-2-methoxyphenyl)methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopropyl(5-fluoro-2-methoxyphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl(2-methoxyphenyl)methanamine
  • Cyclopropyl(5-fluoro-2-methoxyphenyl)methanone
  • Cyclopropyl(5-fluoro-2-methoxyphenyl)methanol

Uniqueness

Cyclopropyl(5-fluoro-2-methoxyphenyl)methanamine is unique due to the presence of both a cyclopropyl group and a 5-fluoro-2-methoxyphenyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications .

Properties

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

cyclopropyl-(5-fluoro-2-methoxyphenyl)methanamine

InChI

InChI=1S/C11H14FNO/c1-14-10-5-4-8(12)6-9(10)11(13)7-2-3-7/h4-7,11H,2-3,13H2,1H3

InChI Key

GLUHGARBBUHEIB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)F)C(C2CC2)N

Origin of Product

United States

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